![molecular formula C17H13ClN2O4 B5911571 N-(3-acetylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5911571.png)
N-(3-acetylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
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Overview
Description
N-(3-acetylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ACNPA and is synthesized using specific methods. ACNPA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
ACNPA has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. It has been studied for its potential as a drug target for various diseases, including cancer and inflammation. ACNPA has also been used as a tool compound to study protein-protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of ACNPA is not fully understood. However, it has been proposed that it acts as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects
ACNPA has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. ACNPA has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
ACNPA has several advantages for laboratory experiments. It is a stable compound that is easy to handle and store. It has also been shown to have good solubility in various solvents, making it easy to use in experiments. However, ACNPA has some limitations, including its potential toxicity and the need for specific expertise to handle and use it safely.
Future Directions
For research on ACNPA include studying its potential as a drug target and further investigating its mechanism of action and effects on specific enzymes and pathways.
Synthesis Methods
ACNPA is synthesized using a specific method that involves the reaction of 3-acetylphenylboronic acid and 4-chloro-3-nitrophenyl isocyanate. This reaction takes place in the presence of a catalyst, typically palladium on carbon. The resulting product is then purified using column chromatography, and the final compound is obtained as a yellow powder.
properties
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-11(21)13-3-2-4-14(10-13)19-17(22)8-6-12-5-7-15(18)16(9-12)20(23)24/h2-10H,1H3,(H,19,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGKXVIONZSLEN-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
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